5-(4-bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
5-(4-bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with bromophenyl and phenyl substituents at specific positions
Future Directions
Future research could focus on the synthesis and evaluation of this compound and its derivatives for various biological activities. For instance, the synthesis of novel functionalized triazolo[1,5-a]pyrimidines has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature . Further studies could also explore the potential applications of this compound in various fields such as medicine and agriculture.
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been known to exhibit a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists .
Mode of Action
Similar compounds have been shown to inhibit cdk2, a key regulator of cell cycle progression . This inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Biochemical Pathways
Similar compounds have been shown to affect the cell cycle progression pathway by inhibiting cdk2 . This can lead to downstream effects such as cell cycle arrest and apoptosis .
Result of Action
Similar compounds have been shown to induce apoptosis in cancer cells . This is likely due to the inhibition of CDK2, leading to cell cycle arrest .
Biochemical Analysis
Biochemical Properties
Triazolopyrimidines are known to be purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions
Cellular Effects
Some triazolopyrimidines have been found to inhibit the proliferation of certain cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that triazolopyrimidines exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with an appropriate aldehyde, followed by cyclization to form the triazolopyrimidine core . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole and pyrimidine rings.
Cyclization Reactions: The compound can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted triazolopyrimidines, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
5-(4-bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial agent. It has shown activity against various microorganisms, making it a candidate for the development of new antibiotics.
Biological Research: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Materials Science: The unique electronic properties of the compound make it a candidate for use in organic electronics and as a building block for advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-bromophenyl)-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- 2-(benzylthio)-1,2,4-triazolo[1,5-a]pyrimidine
Uniqueness
5-(4-bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-(4-bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4/c18-14-8-6-12(7-9-14)15-10-16(13-4-2-1-3-5-13)22-17(21-15)19-11-20-22/h1-11,16H,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYMECOMQAOMKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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